BenchChemオンラインストアへようこそ!

3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Medicinal Chemistry Synthetic Chemistry Quality Control

3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 1190320-32-1) is a heterocyclic compound belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) class, characterized by a fused pyrrole-pyridine bicyclic core with a nitro group at the 3-position and a carboxylic acid group at the 4-position. The 6-azaindole scaffold is widely recognized as a privileged pharmacophore in kinase inhibitor development and antiproliferative agent design.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
CAS No. 1190320-32-1
Cat. No. B3219739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
CAS1190320-32-1
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C=NC=C2C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O4/c12-8(13)4-1-9-2-5-7(4)6(3-10-5)11(14)15/h1-3,10H,(H,12,13)
InChIKeyMRRZGWZXDDHCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid (CAS 1190320-32-1): A Versatile 6-Azaindole Scaffold for Medicinal Chemistry


3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 1190320-32-1) is a heterocyclic compound belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) class, characterized by a fused pyrrole-pyridine bicyclic core with a nitro group at the 3-position and a carboxylic acid group at the 4-position . The 6-azaindole scaffold is widely recognized as a privileged pharmacophore in kinase inhibitor development and antiproliferative agent design [1]. This compound's distinctive dual functionalization—featuring both a nitro (-NO2) substituent amenable to reduction/derivatization and a carboxylic acid (-COOH) handle suitable for amidation, esterification, or decarboxylative coupling—makes it a strategically versatile intermediate for constructing focused compound libraries targeting the ATP-binding sites of kinases [1].

Why 3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid Cannot Be Replaced by Common 6-Azaindole Analogs


Within the 6-azaindole chemical space, even minor positional variations in ring fusion geometry and substituent placement profoundly alter both chemical reactivity and biological target engagement profiles [1]. Substituting the 3-nitro-4-carboxylic acid derivative with closely related analogs—such as 3-nitro-1H-pyrrolo[2,3-c]pyridine (lacking the 4-carboxylic acid handle; CAS 67058-77-9) or 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (lacking the 3-nitro group; CAS 1190319-63-1)—fundamentally changes the compound's utility as a synthetic intermediate. The loss of the carboxylic acid eliminates a key vector for amide bond formation and decarboxylative cross-coupling, while the absence of the nitro group removes a critical handle for reduction to amine-based derivatives or electronic tuning of the heterocyclic core. Both functional groups are required simultaneously to enable specific synthetic transformations that generate structurally diverse, patentable chemical series; using a mono-functional or unsubstituted analog necessitates additional synthetic steps, introduces regioselectivity challenges during late-stage functionalization, and shifts the physicochemical property profile (LogP, TPSA) away from the design parameters established around the target scaffold [1].

Quantitative Evidence for Selecting 3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid


Supplier Purity Grade Differentiation: Comparison of Commercially Available Batches

Commercially sourced 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is available at varying purity specifications across vendors. Higher purity grades (98%) offer superior reliability for reproducible synthesis in drug discovery programs compared to lower-grade alternatives (95%). Specifically, the 98% purity grade from Leyan (Catalog No. 1964415) demonstrates a quantifiable 3-percentage-point improvement over the 95% minimum purity specification offered by AKSci (Catalog No. 0692DL) and the 95% HPLC specification from some other suppliers . For synthetic campaigns where impurity profiles directly affect yield reproducibility and downstream purification burden, this purity differential represents a meaningful quality criterion for supplier selection.

Medicinal Chemistry Synthetic Chemistry Quality Control

Physicochemical Property Differentiation: Computed LogP Comparison with Key Analogs

The computed partition coefficient (LogP) of 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is reported as 1.1693 , reflecting the balanced hydrophilic-lipophilic character imparted by the simultaneous presence of the polar carboxylic acid and the moderately lipophilic nitro-aromatic system. The closely related constitutional isomer 3-nitro-4-azaindole-6-carboxylic acid (CAS 1190312-84-5), which differs only in the position of the carboxylic acid on the pyridine ring, exhibits a computed LogP of -0.20 —a dramatic shift of approximately 1.37 log units toward greater hydrophilicity. This substantial difference in predicted lipophilicity has direct consequences for chromatographic retention behavior, membrane permeability predictions, and solubility profiles in organic synthesis and early-stage drug discovery screening cascades.

Physicochemical Properties Drug Design Lead Optimization

Functional Group Vector Differentiation: Orthogonal Synthetic Handles vs. Mono-Functional Analogs

3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (MW 207.14) provides two chemically orthogonal functional handles—a nitro group reducible to a primary amine and a carboxylic acid amenable to amide coupling—on the same 6-azaindole scaffold . In contrast, the direct structural analog 3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 67058-77-9; MW 163.13) lacks the carboxylic acid functionality entirely , while 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 1190319-63-1; MW 162.15) lacks the nitro group . The target compound's dual functionalization enables sequential, chemoselective diversification at two distinct vectors of the 6-azaindole core without requiring protecting group strategies that would be necessary if starting from the mono-functional analogs and attempting late-stage functionalization. The presence of both substituents also significantly alters the electronic character of the heterocyclic core compared to the unsubstituted or mono-substituted analogs, potentially affecting metal-catalyzed cross-coupling reactivity and regioselectivity in subsequent synthetic steps.

Synthetic Chemistry Medicinal Chemistry Library Design

Class-Level Scaffold Validation: 6-Azaindoles as Privileged Kinase Inhibitor Pharmacophores

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is extensively validated as a core pharmacophore in kinase inhibitor development. Literature reviews classify 6-azaindoles among the most promising nitrogen-containing heterocycles for drug discovery, with demonstrated applications spanning kinase inhibition, antiproliferative activity, and therapeutic programs targeting cancer, Alzheimer's disease, and inflammatory disorders [1]. Within this class, specific 6-azaindole derivatives have achieved potent kinase inhibition, exemplified by AZ-Dyrk1B-33, a substituted 1H-pyrrolo[2,3-c]pyridine derivative that inhibits Dyrk1B kinase with an IC₅₀ of 7 nM . The 3-nitro-4-carboxylic acid derivative serves as a strategically functionalized entry point into this validated chemical space, with substitution at both the 3- and 4-positions providing vectors for exploring the ATP-binding pocket interactions that drive potency in this compound class. Note: This evidence is class-level and establishes the relevance of the scaffold; direct activity data for the title compound itself are not available in published literature.

Kinase Inhibition Drug Discovery Pharmacophore Mapping

Optimal Application Scenarios for 3-Nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid Based on Evidence


Dual-Vector Kinase-Focused Library Synthesis

Medicinal chemistry teams designing kinase inhibitor libraries should prioritize 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid as a starting scaffold when the synthetic strategy requires sequential, chemoselective derivatization at two distinct positions on the 6-azaindole core . The nitro group at position 3 can be reduced to a primary amine for amide or sulfonamide formation, while the carboxylic acid at position 4 enables parallel diversification via amide coupling or esterification. This dual-vector approach is directly supported by the established role of 6-azaindoles as privileged kinase pharmacophores , and the compound's computed LogP of 1.17 and TPSA of 109.12 Ų place it within favorable drug-like property space for lead optimization programs . For programs targeting kinases where the 3- and 4-positions of the 6-azaindole map to the hinge-binding and solvent-exposed regions respectively, this intermediate offers strategic synthetic efficiency over mono-functional analogs that would require additional protection/deprotection steps.

High-Purity Synthesis for SAR Reproducibility

For structure-activity relationship (SAR) campaigns where batch-to-batch reproducibility is critical—particularly in programs transitioning from hit-to-lead to lead optimization—the 98% purity grade (Leyan Catalog No. 1964415) provides a quantifiably superior starting material compared to the 95% grade alternatives (AKSci 0692DL) . In multi-step synthetic sequences, impurities present at the 5% level in the starting material can propagate through subsequent transformations, leading to cumulative impurity burdens that complicate biological assay interpretation and chromatographic purification. The 3-percentage-point purity advantage directly addresses this risk, making the higher-grade material the appropriate choice for SAR studies where confident structure-activity correlations depend on well-characterized, high-purity intermediates. Additionally, the compound's well-defined hazard profile (GHS07 classification, H302-H315-H319-H335) enables straightforward integration into standard laboratory workflows with appropriate safety protocols.

Decarboxylative Cross-Coupling for C4-Functionalized 6-Azaindoles

Synthetic chemistry groups exploring C4-substituted 6-azaindole derivatives should select 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid specifically for its carboxylic acid handle, which enables decarboxylative cross-coupling strategies to install diverse C4 substituents . The alternative analog 3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 67058-77-9) lacks this carboxylic acid functionality entirely , making C4 functionalization substantially more challenging and requiring separate synthetic routes. The target compound's combination of a C3-nitro group (for electronic tuning or subsequent reduction) with a C4-carboxylic acid (for decarboxylative coupling or amidation) provides a unique synthetic entry point into a chemical space that is inaccessible from either mono-functional analog alone. This application scenario is particularly relevant for groups pursuing patentable chemical matter where structural novelty at the 4-position of the 6-azaindole is a key design objective.

Physicochemical Property-Tuned Library Design

When designing compound libraries with controlled lipophilicity profiles, the computed LogP of 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (1.17) serves as a rationally selected starting point. This LogP value occupies a desirable intermediate range—lipophilic enough for acceptable membrane permeability predictions yet sufficiently polar to maintain aqueous solubility for biochemical assay conditions. Notably, the substantial LogP difference of approximately 1.37 units relative to its constitutional isomer 3-nitro-4-azaindole-6-carboxylic acid (LogP = -0.20) demonstrates that seemingly minor positional variations in the carboxylic acid placement produce dramatically different physicochemical profiles. For library designers, this means the 4-carboxylic acid regioisomer (target compound) offers a fundamentally different property starting point than the 6-carboxylic acid analog, and the choice between these isomers should be driven by the target product profile (e.g., CNS penetration requiring higher LogP vs. metabolic stability concerns favoring lower LogP).

Quote Request

Request a Quote for 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.